molecular formula C7H14N2O B6234738 5-ethyl-1-methylpiperazin-2-one CAS No. 1000577-07-0

5-ethyl-1-methylpiperazin-2-one

Cat. No.: B6234738
CAS No.: 1000577-07-0
M. Wt: 142.20 g/mol
InChI Key: QLFQFGAIOKXHLN-UHFFFAOYSA-N
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Description

5-Ethyl-1-methylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry. This compound is characterized by the presence of an ethyl group and a methyl group attached to the piperazine ring, making it a unique entity with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is known for its efficiency and high yield. Another common approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of the piperazine ring in a single step .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic displacement of cyclic sulfamidates derived from amino acids .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-ethyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as a receptor modulator, altering the receptor’s conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylpiperazin-2-one
  • 3-Isopropyl-1-methylpiperazin-2-one
  • 1,3-Dimethylpiperazin-2-one

Uniqueness: 5-Ethyl-1-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-1-methylpiperazin-2-one involves the reaction of 1-methylpiperazine with ethyl chloroformate in the presence of a base to form the intermediate ethyl 1-methylpiperazine-2-carbamate. This intermediate is then hydrolyzed with an acid to yield the final product.", "Starting Materials": [ "1-methylpiperazine", "ethyl chloroformate", "base", "acid" ], "Reaction": [ "Step 1: 1-methylpiperazine is reacted with ethyl chloroformate in the presence of a base to form ethyl 1-methylpiperazine-2-carbamate.", "Step 2: The intermediate ethyl 1-methylpiperazine-2-carbamate is hydrolyzed with an acid to yield 5-ethyl-1-methylpiperazin-2-one." ] }

CAS No.

1000577-07-0

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-ethyl-1-methylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3

InChI Key

QLFQFGAIOKXHLN-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C(=O)CN1)C

Purity

95

Origin of Product

United States

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